molecular formula C18H21FN2O B11502707 Indazol-4-one, 1-(2-fluorophenyl)-6,6-dimethyl-3-propyl-1,5,6,7-tetrahydro-

Indazol-4-one, 1-(2-fluorophenyl)-6,6-dimethyl-3-propyl-1,5,6,7-tetrahydro-

Cat. No.: B11502707
M. Wt: 300.4 g/mol
InChI Key: UEJLXWHHFUUQHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-FLUOROPHENYL)-6,6-DIMETHYL-3-PROPYL-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE is a synthetic organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-(2-FLUOROPHENYL)-6,6-DIMETHYL-3-PROPYL-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE involves several steps. One common method includes the reaction of 2-fluorobenzaldehyde with a suitable hydrazine derivative to form the corresponding hydrazone. This intermediate is then subjected to cyclization under acidic or basic conditions to yield the indazole core.

Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

1-(2-FLUOROPHENYL)-6,6-DIMETHYL-3-PROPYL-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under the influence of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule. .

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(2-FLUOROPHENYL)-6,6-DIMETHYL-3-PROPYL-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-FLUOROPHENYL)-6,6-DIMETHYL-3-PROPYL-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE involves its interaction with specific molecular targets and pathways. The compound is known to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in the inflammatory response or interfere with viral replication by targeting viral proteins .

Comparison with Similar Compounds

Similar compounds to 1-(2-FLUOROPHENYL)-6,6-DIMETHYL-3-PROPYL-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE include:

These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of 1-(2-FLUOROPHENYL)-6,6-DIMETHYL-3-PROPYL-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE lies in its specific indazole core and the presence of fluorine, which can significantly influence its chemical and biological properties.

Properties

Molecular Formula

C18H21FN2O

Molecular Weight

300.4 g/mol

IUPAC Name

1-(2-fluorophenyl)-6,6-dimethyl-3-propyl-5,7-dihydroindazol-4-one

InChI

InChI=1S/C18H21FN2O/c1-4-7-13-17-15(10-18(2,3)11-16(17)22)21(20-13)14-9-6-5-8-12(14)19/h5-6,8-9H,4,7,10-11H2,1-3H3

InChI Key

UEJLXWHHFUUQHB-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN(C2=C1C(=O)CC(C2)(C)C)C3=CC=CC=C3F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.